![molecular formula C42H58O4 B114668 Peltatol B CAS No. 140872-95-3](/img/structure/B114668.png)
Peltatol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peltatol B is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a heterocyclic compound that contains a pyridine ring and a thiazole ring. Peltatol B has been synthesized using various methods, and its unique structure has led to its use in scientific research.
Wirkmechanismus
The mechanism of action of Peltatol B is not fully understood, but it is believed to act as an allosteric inhibitor of its target enzymes and receptors. It binds to a specific site on the enzyme or receptor, causing a conformational change that inhibits its activity.
Biochemical and Physiological Effects:
Peltatol B has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of cell death, and anti-inflammatory activity. It has also been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Peltatol B in lab experiments is its unique structure, which allows for the development of specific inhibitors and probes for various enzymes and receptors. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Peltatol B in scientific research. One area of interest is the development of more potent and selective inhibitors and probes for specific enzymes and receptors. Another area of interest is the investigation of Peltatol B's potential as a therapeutic agent for various diseases, including cancer and inflammation-related disorders. Additionally, the development of new synthesis methods for Peltatol B could lead to more efficient and cost-effective production.
Synthesemethoden
Peltatol B can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-bromo-3-chloropyridine in the presence of potassium carbonate. The reaction yields Peltatol B as a yellow solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Peltatol B has been used in various scientific research applications, including drug discovery and development, biochemistry, and molecular biology. It has been shown to have potential as an inhibitor of various enzymes and receptors, including the protein kinase CK2 and the adenosine A3 receptor. Peltatol B has also been used in the development of fluorescent probes for imaging cellular processes.
Eigenschaften
CAS-Nummer |
140872-95-3 |
---|---|
Produktname |
Peltatol B |
Molekularformel |
C42H58O4 |
Molekulargewicht |
626.9 g/mol |
IUPAC-Name |
3-[2-hydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenoxy]-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H58O4/c1-11-41(9,25-15-21-32(7)19-13-17-30(3)4)34-23-24-36(43)38(28-34)46-39-29-35(27-37(44)40(39)45)42(10,12-2)26-16-22-33(8)20-14-18-31(5)6/h11-12,17-18,21-24,27-29,43-45H,1-2,13-16,19-20,25-26H2,3-10H3/b32-21+,33-22+ |
InChI-Schlüssel |
SRYUFQNDYPIUQF-NXQGAYFCSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CC/C=C(\C)/CCC=C(C)C)C=C)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C=C1)O)OC2=CC(=CC(=C2O)O)C(C)(CCC=C(C)CCC=C(C)C)C=C)C)C |
Synonyme |
PELTATOL B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.